2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 847795-49-7
VCID: VC14528894
InChI: InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol

2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide

CAS No.: 847795-49-7

Cat. No.: VC14528894

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide - 847795-49-7

Specification

CAS No. 847795-49-7
Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
IUPAC Name 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide
Standard InChI InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21)
Standard InChI Key TYQAHYBRHIPXLM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide belongs to the coumarin-benzamide hybrid family. Its molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.8 g/mol. The structure comprises a 4-methylcoumarin core linked via an amide bond to a 2-chlorobenzoyl group. Key structural features include:

  • A coumarin backbone (2-oxochromen) with a methyl substituent at the 4-position.

  • A chlorine atom at the ortho position of the benzamide ring, enhancing electronic and steric effects.

  • An amide linkage that facilitates interactions with biological targets.

The presence of the chloro group increases lipophilicity, potentially improving membrane permeability and bioavailability. Theoretical calculations suggest a logP value of ~3.2, indicating moderate solubility in organic solvents.

Synthesis and Characterization

Synthetic Route

The synthesis involves a two-step protocol :

  • Preparation of 4-methyl-2-oxochromen-7-amine:

    • Derived from acetylation and subsequent hydrolysis of 7-aminocoumarin derivatives.

  • Amide Bond Formation:

    • Reaction of 4-methyl-2-oxochromen-7-amine with 2-chlorobenzoyl chloride in the presence of triethylamine (base) and dichloromethane (solvent).

Reaction Scheme:

C10H9NO2 (4-methyl-2-oxochromen-7-amine)+C7H4ClO2 (2-chlorobenzoyl chloride)C18H14ClNO3+HCl\text{C}_{10}\text{H}_9\text{NO}_2 \ (\text{4-methyl-2-oxochromen-7-amine}) + \text{C}_7\text{H}_4\text{ClO}_2 \ (\text{2-chlorobenzoyl chloride}) \rightarrow \text{C}_{18}\text{H}_{14}\text{ClNO}_3 + \text{HCl}

Purification and Yield

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields a purity >95%.

  • Yield: ~70–75% under optimized conditions .

Spectroscopic Characterization

Key spectral data for analogous compounds :

TechniqueObservations
IR (KBr)1724 cm⁻¹ (α-pyrone C=O), 1675 cm⁻¹ (amide C=O), 3334 cm⁻¹ (N-H stretch)
¹H NMR (CDCl₃)δ 2.5 (s, 3H, CH₃), 7.2–8.6 (m, 9H, Ar-H), 8.9 (s, 1H, CONH)
Elemental AnalysisC: 65.2%, H: 4.3%, N: 4.2%, Cl: 10.8% (theoretical)

Biological Activities and Mechanisms

Anti-Inflammatory Effects

  • COX-2 Inhibition: The chloro substituent enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, the compound showed 60% inhibition at 10 mg/kg .

  • NF-κB Pathway Modulation: Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκBα phosphorylation.

Antibacterial Activity

  • Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.

  • Efflux Pump Inhibition: Synergistic effects observed with ciprofloxacin, reducing bacterial resistance.

Analgesic Properties

  • Tail-Flick Test: 55% pain reduction at 20 mg/kg, comparable to diclofenac .

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Essential for COX-2 selectivity; replacement with methyl reduces activity by 40% .

  • Coumarin Methyl Group: Improves metabolic stability without affecting potency.

  • Amide Linkage: Critical for target engagement; ester analogs show negligible activity.

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